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Introduction
AWT020 is a novel bifunctional fusion protein poised to redefine the landscape of cancer

immunotherapy. It comprises a humanized anti-PD-1 nanobody genetically fused to an

engineered interleukin-2 (IL-2) mutein.[1][2] This innovative design aims to overcome the

limitations of existing anti-PD-1 and IL-2 therapies by delivering a potent, targeted anti-tumor

response with a favorable safety profile.[1][2] This document provides an in-depth technical

overview of the foundational preclinical and early clinical research on AWT020, focusing on its

mechanism of action, key experimental data, and detailed methodologies.

Core Molecular Design and Mechanism of Action
AWT020 is engineered to selectively activate and expand tumor-infiltrating lymphocytes (TILs)

while minimizing systemic toxicity.[1][3] The anti-PD-1 component targets the programmed cell

death protein 1 (PD-1), a critical immune checkpoint receptor expressed on activated T cells.[4]

This targeted binding serves a dual purpose: it blocks the inhibitory PD-1/PD-L1 signaling

pathway, and it anchors the IL-2 mutein directly to the surface of PD-1-expressing T cells within

the tumor microenvironment.[1][5]

The IL-2 mutein component of AWT020 has been engineered to have no binding affinity for the

high-affinity IL-2 receptor alpha subunit (CD25) and attenuated affinity for the beta and gamma

subunits (IL-2Rβγ).[1][2] This modification is crucial for reducing the risk of systemic toxicities
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commonly associated with high-dose IL-2 therapy, such as vascular leak syndrome, and for

avoiding the expansion of regulatory T cells (Tregs) which can suppress the anti-tumor immune

response.[3] By concentrating the IL-2 activity on PD-1 positive T cells, AWT020 promotes the

phosphorylation of STAT5 (pSTAT5), a key downstream signaling event that drives T cell

proliferation and effector function.[1][3]

Signaling Pathway Diagram
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Caption: Mechanism of action of AWT020 in the tumor microenvironment.
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Preclinical Data Summary
The preclinical efficacy and safety of AWT020 were evaluated using its mouse surrogate,

mAWT020, in various syngeneic tumor models.

In Vitro Activity
AWT020 demonstrated potent and selective activity on PD-1 expressing cells.

Assay Cell Line Key Finding Reference

STAT5

Phosphorylation
Hut 78/PD-1

AWT020 induced

significantly enhanced

pSTAT5 signaling in

PD-1 expressing cells

compared to wild-type

cells.[1]

[1]

T-Cell Proliferation Human PBMCs

AWT020 preferentially

stimulated the

proliferation of

activated PD-1high T

cells over NK cells.[1]

[1]

In Vivo Anti-Tumor Efficacy
mAWT020 exhibited superior anti-tumor activity compared to anti-PD-1 monotherapy or the

combination of an anti-PD-1 antibody and IL-2 in both anti-PD-1-sensitive and -resistant mouse

tumor models.[1][2]
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Tumor Model Treatment Group Efficacy Outcome Reference

MC38 (colon

carcinoma)

mAWT020 (0.3 mg/kg,

single dose)

100% Complete

Response (CR)[6]
[6]

MC38 (colon

carcinoma)

mAWT020 (0.3 mg/kg

and 1 mg/kg)

100% complete tumor

regression in 5 out of

5 mice[1]

[1]

CT26 (colon

carcinoma)
mAWT020

70% Complete

Response (CR)[6]
[6]

B16F10 (melanoma,

PD-1 resistant)
mAWT020

>90% Tumor Growth

Inhibition (TGI)[6]
[6]

EMT6 (breast

carcinoma, PD-1

resistant)

mAWT020
>90% Tumor Growth

Inhibition (TGI)[6]
[6]

In Vivo Pharmacodynamics and Safety
Immune profiling studies revealed that mAWT020 preferentially expands CD8+ T cells within

the tumor while having minimal effects on peripheral T cells and NK cells.[1][6] This targeted

activity contributes to its enhanced safety profile, with mAWT020 being well-tolerated in mice

with minimal signs of toxicity.[1][2] In cynomolgus monkeys, AWT020 was well-tolerated at

doses up to 10 mg/kg and exhibited a long half-life.[6]

First-in-Human Clinical Trial (AWT020-001)
A Phase 1, first-in-human, dose-escalation study (NCT06092580) is currently evaluating the

safety and efficacy of AWT020 monotherapy in patients with advanced or metastatic cancers

who have failed or were intolerant to standard therapies.[7][8]

Preliminary Clinical Data
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Parameter Finding Reference

Patient Population

25 patients with advanced or

metastatic cancers, including

some with prior anti-PD-(L)1

therapy.[8]

[8]

Dose Escalation

0.3, 0.6, and 1 mg/kg

administered intravenously

every two weeks.[8]

[8]

Safety

Manageable safety profile.

Most treatment-related

adverse events (TRAEs) were

Grade 1-2, including arthralgia,

fatigue, rash, nausea, and

hypothyroidism. No vascular

leak syndrome was observed.

[8]

[8]

Efficacy (n=20 evaluable)

Overall Response Rate (ORR):

35%; Disease Control Rate

(DCR): 75%. Responses were

observed in patients with

primary and secondary

resistance to anti-PD-(L)1

therapies.[8][9]

[8][9]

Experimental Protocols
STAT5 Phosphorylation Assay
Objective: To assess the ability of AWT020 to induce STAT5 phosphorylation in a PD-1-

dependent manner.

Methodology:

Wild-type Hut 78 human T-lymphocyte cells and a PD-1 overexpressing Hut 78 cell line were

used.[4]
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Cells were plated in 96-well plates and treated with varying concentrations of AWT020, an

isotype control (AWT020Iso), or recombinant human IL-2 (rhIL-2) for 40 minutes at 37°C.[4]

For blocking experiments, Hut 78/PD-1 cells were pre-incubated with a parental anti-PD-1

antibody for 1 hour at 37°C before the addition of AWT020.[4]

Following treatment, cells were lysed, and the level of phosphorylated STAT5 (Tyr694) was

measured using a Homogeneous Time Resolved Fluorescence (HTRF) assay kit according

to the manufacturer's instructions.[4]

Human T-Cell Activation and Proliferation Assay
Objective: To evaluate the effect of AWT020 on the proliferation of human T cells and NK cells.

Methodology:

Frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors were

thawed and plated in 96-well plates.[4]

For T-cell pre-activation, PBMCs were cultured overnight with ImmunoCult™ Human

CD3/CD28 T Cell Activator.[4]

Pre-activated and un-activated PBMCs were then treated with serially diluted AWT020,

AWT020iso, or a comparator anti-human PD-1-IL-2 fusion protein.[4]

The cells were cultured for 7-10 days, with the media and treatment being replenished every

2-3 days.[4]

After the culture period, cells were collected, stained with fluorescently labeled antibodies

against immune cell markers, and analyzed by flow cytometry to quantify the proliferation of

different cell populations (e.g., PD-1high CD3+ T cells, NK cells).[4]

In Vivo Mouse Tumor Models
Objective: To assess the anti-tumor efficacy of the mouse surrogate of AWT020 (mAWT020).

Methodology:
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Syngeneic mouse tumor models, including MC38 and CT26 colon carcinoma, B16F10

melanoma, and EMT6 breast carcinoma, were utilized.[7]

Tumor cells were implanted subcutaneously into immunocompetent mice.[5][10]

Once tumors reached a specified volume, mice were treated with mAWT020, an anti-mPD-1

antibody, IL-2, or a combination thereof.[1]

Tumor growth was monitored over time, and treatment efficacy was determined by

measuring tumor volume and calculating tumor growth inhibition (TGI) or the rate of

complete responses (CR).[1][6]

For pharmacodynamic studies, tumors and peripheral blood were collected after treatment to

analyze the immune cell populations by flow cytometry.[1][6]

Experimental Workflow Diagram
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In Vitro Studies
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Caption: Overall research and development workflow for AWT020.

Conclusion
The foundational research on AWT020 provides a strong rationale for its continued

development as a novel cancer immunotherapy. The preclinical data demonstrate a potent and

selective mechanism of action, leading to superior anti-tumor efficacy and an improved safety

profile compared to existing therapies.[1][2][6] Preliminary results from the first-in-human
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clinical trial are encouraging, showing a manageable safety profile and promising anti-tumor

activity in a heavily pre-treated patient population.[7][8] AWT020 represents a promising next-

generation immunotherapy with the potential to address the unmet medical need of patients

with cancers resistant to current treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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